molecular formula C15H20N2OS B5539589 2,6-diisopropyl-4-(1,3-thiazol-2-ylamino)phenol

2,6-diisopropyl-4-(1,3-thiazol-2-ylamino)phenol

Cat. No. B5539589
M. Wt: 276.4 g/mol
InChI Key: KYEUKYJHJNDYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-diisopropyl-4-(1,3-thiazol-2-ylamino)phenol, also known as DTT, is a compound that has been widely used in scientific research due to its unique chemical properties. This compound is a potent reducing agent that can break disulfide bonds in proteins, making it an essential tool in the study of protein structure and function.

Mechanism of Action

2,6-diisopropyl-4-(1,3-thiazol-2-ylamino)phenol works by breaking the disulfide bonds that hold proteins together, allowing the protein to unfold and exposing its active site. This process can be reversed by adding an oxidizing agent, such as hydrogen peroxide, which reforms the disulfide bonds and restores the protein's structure.
Biochemical and Physiological Effects:
2,6-diisopropyl-4-(1,3-thiazol-2-ylamino)phenol has been shown to have a variety of biochemical and physiological effects, including the ability to reduce oxidative stress in cells and tissues. This compound has also been shown to improve the stability of some enzymes and increase their activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,6-diisopropyl-4-(1,3-thiazol-2-ylamino)phenol in lab experiments is its ability to reduce disulfide bonds in proteins without damaging the protein structure. However, 2,6-diisopropyl-4-(1,3-thiazol-2-ylamino)phenol can also be toxic to cells at high concentrations, and its reducing activity can interfere with some experimental assays.

Future Directions

There are many future directions for research involving 2,6-diisopropyl-4-(1,3-thiazol-2-ylamino)phenol, including the development of new methods for synthesizing and purifying this compound, as well as the study of its effects on different types of proteins and cells. Additionally, researchers may explore the use of 2,6-diisopropyl-4-(1,3-thiazol-2-ylamino)phenol in combination with other reducing agents or oxidizing agents to achieve specific experimental outcomes.

Synthesis Methods

2,6-diisopropyl-4-(1,3-thiazol-2-ylamino)phenol can be synthesized using a variety of methods, including the reduction of 2,6-diisopropyl-1,4-benzoquinone with sodium borohydride in the presence of thiazolidine-2-thione. This method yields a high purity 2,6-diisopropyl-4-(1,3-thiazol-2-ylamino)phenol product that is suitable for use in scientific research.

Scientific Research Applications

2,6-diisopropyl-4-(1,3-thiazol-2-ylamino)phenol is commonly used in scientific research to reduce disulfide bonds in proteins, which can help to study the structure and function of these molecules. This compound has been used in a variety of research fields, including biochemistry, molecular biology, and protein chemistry.

properties

IUPAC Name

2,6-di(propan-2-yl)-4-(1,3-thiazol-2-ylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-9(2)12-7-11(17-15-16-5-6-19-15)8-13(10(3)4)14(12)18/h5-10,18H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEUKYJHJNDYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di(propan-2-yl)-4-(1,3-thiazol-2-ylamino)phenol

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